

Application Notes: The Role of D(+)-Trehalose Dihydrate in Spermatozoa Cryopreservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: *B13706689*

[Get Quote](#)

Introduction

Cryopreservation of spermatozoa is a critical technology in reproductive medicine, animal breeding, and conservation efforts. However, the freeze-thaw process can inflict significant damage to spermatozoa, leading to reduced motility, viability, and DNA integrity. **D(+)-Trehalose dihydrate**, a non-reducing disaccharide, has emerged as a valuable cryoprotectant in freezing media, offering significant protection to spermatozoa against cryoinjury. These application notes provide a comprehensive overview of the mechanisms, applications, and protocols for incorporating **D(+)-trehalose dihydrate** into sperm freezing media.

Mechanism of Action

Trehalose primarily acts as an extracellular cryoprotectant, as it does not readily permeate the sperm plasma membrane.^{[1][2]} Its protective effects are attributed to several mechanisms:

- **Membrane Stabilization:** During dehydration, a primary stressor in cryopreservation, trehalose is thought to replace water molecules in the vicinity of the plasma membrane. It forms hydrogen bonds with the polar head groups of phospholipids, thereby maintaining the structural and functional integrity of the membrane.^[3] This interaction helps to prevent lipid phase transitions and the subsequent loss of membrane fluidity that can occur at low temperatures.^[4]
- **Protein and Macromolecule Stabilization:** Trehalose has a remarkable ability to stabilize proteins and other macromolecules in their native conformation, preventing denaturation and

aggregation during the stresses of freezing and thawing.[3][5]

- Osmotic Dehydration: Prior to freezing, the hypertonic environment created by the addition of trehalose to the extender medium causes a controlled osmotic dehydration of the spermatozoa.[3] This reduction in intracellular water content minimizes the formation of damaging intracellular ice crystals during the freezing process.[4]
- Antioxidant Properties: The cryopreservation process can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage sperm membranes and DNA.[2] Trehalose has been shown to possess antioxidant properties, helping to mitigate this oxidative damage and reduce lipid peroxidation.[2][6]
- Glass Transition: Trehalose increases the glass transition temperature of the freezing medium.[7] This property promotes vitrification, a state where the extracellular medium solidifies into a glass-like structure without the formation of ice crystals, further protecting the cells from mechanical damage.[7]

Data Presentation: Efficacy of Trehalose in Sperm Cryopreservation

The optimal concentration of trehalose in freezing media varies depending on the species and the specific composition of the extender. The following tables summarize quantitative data from various studies on the effects of trehalose on post-thaw sperm parameters.

Table 1: Effect of Trehalose on Post-Thaw Sperm Motility

Species	Trehalose Concentration	Base Extender	Post-Thaw Motility Improvement	Reference
Human	50 mM	Human sperm-preserving medium	Superior progressive and total motility compared to 50 mM sucrose.	[8]
Human	0.025 - 0.2 M	Custom freezing medium	Higher total and progressive motility compared to frozen control.	[9][10][11]
Ram	100 mM	Soybean lecithin-based	Greatest sperm motility when combined with 7% glycerol.	[12]
Ram	50-100 mM	Tris-based	Improved post-thaw motility.	[1][13]
Buffalo	100 mM	Tris-based	Most favorable total and progressive motility.	[14]
Rabbit	100 mM	With 4% DMSO	Increased motility (43% vs. 25%).	[7]
Goat	100-150 mM	Tris-based	Enhanced sperm motility.	[1][4][13]
Honey Bee	Not specified	Not specified	Higher percentages of sperm motility post-cryopreservation	[15]

compared to
DMSO and
glycerol.

Table 2: Effect of Trehalose on Post-Thaw Sperm Viability and Membrane Integrity

Species	Trehalose Concentration	Base Extender	Post-Thaw Viability/Membrane Integrity Improvement	Reference
Human	Not specified	Custom freezing medium	Higher percentage of viable sperm and membrane integrity compared to frozen control.	[9][10][11]
Human	0.2 M	Not specified	Significantly higher sperm viability and acrosome integrity.	[16]
Ram	100 mM	Soybean lecithin-based	Highest membrane integrity.	[12]
Ram	50-100 mM	Tris-based	Improved viability and membrane integrity.	[1][13]
Buffalo	100 mM	Tris-based	Preserved plasma membrane integrity.	[14]
Rabbit	100 mM	With 4% DMSO	Increased membrane integrity (45% vs. 24%).	[7]

Goat	150 mM	Tris-citric acid-egg yolk-fructose	Higher viability and plasma membrane integrity.	[2]
Portuguese Oyster	0.45 M	With 10% DMSO	Improved plasma membrane integrity.	[6]

Table 3: Effect of Trehalose on Post-Thaw Sperm DNA and Acrosome Integrity

Species	Trehalose Concentration	Base Extender	Post-Thaw DNA/Acrosome Integrity Improvement	Reference
Human	Not specified	Custom freezing medium	Higher DNA and acrosome integrity compared to frozen control.	[9][10][11]
Human	0.2 M	Not specified	Higher rate of intact acrosomes.	[16]
Boar (freeze-dried)	15 mM	EGTA-containing medium	Significantly lower DNA damage.	[5]
Buffalo	100 mM	Tris-based	Preserved acrosome integrity.	[14]
Portuguese Oyster	0.45 M	With 10% DMSO	Improved acrosome integrity and did not increase DNA damage compared to control.	[6]

Experimental Protocols

The following are generalized protocols for the incorporation of **D(+)-trehalose dihydrate** into sperm freezing media. It is crucial to optimize these protocols for the specific species and laboratory conditions.

Protocol 1: Preparation of Trehalose-Supplemented Freezing Extender

Objective: To prepare a base freezing extender supplemented with a working concentration of **D(+)-trehalose dihydrate**.

Materials:

- Base extender (e.g., Tris-citric acid-egg yolk, soybean lecithin-based)
- **D(+)-Trehalose dihydrate** (molecular weight: 378.33 g/mol)
- Glycerol or other permeating cryoprotectant
- Sterile, deionized water
- Magnetic stirrer and stir bar
- pH meter
- Sterile filtration unit (0.22 μ m)

Procedure:

- Calculate the required amount of trehalose. For example, to prepare 100 mL of a 100 mM trehalose solution: $0.1 \text{ L} * 0.1 \text{ mol/L} * 378.33 \text{ g/mol} = 3.7833 \text{ g}$ of **D(+)-trehalose dihydrate**.
- Prepare the base extender according to the established laboratory protocol.
- Dissolve the calculated amount of **D(+)-trehalose dihydrate** in a portion of the prepared base extender. Use a magnetic stirrer to ensure complete dissolution.
- Add the trehalose solution to the remaining base extender and mix thoroughly.
- Incorporate the permeating cryoprotectant (e.g., glycerol) to the final desired concentration. This is often done in a stepwise manner to minimize osmotic shock to the spermatozoa.
- Adjust the pH of the final extender to the optimal range for the species (typically 6.8-7.2).
- Sterile filter the complete freezing extender using a 0.22 μ m filter.
- Store the extender at 4°C until use.

Protocol 2: Cryopreservation of Spermatozoa with Trehalose-Supplemented Medium

Objective: To cryopreserve spermatozoa using a two-step dilution with a trehalose-containing extender.

Materials:

- Freshly collected semen sample
- Trehalose-supplemented freezing extender (prepared as in Protocol 1), divided into two aliquots (Extender A without glycerol, Extender B with the final concentration of glycerol).
- Water bath
- Centrifuge
- Cryovials or straws
- Programmable freezer or liquid nitrogen vapor shipper
- Liquid nitrogen storage dewar

Procedure:

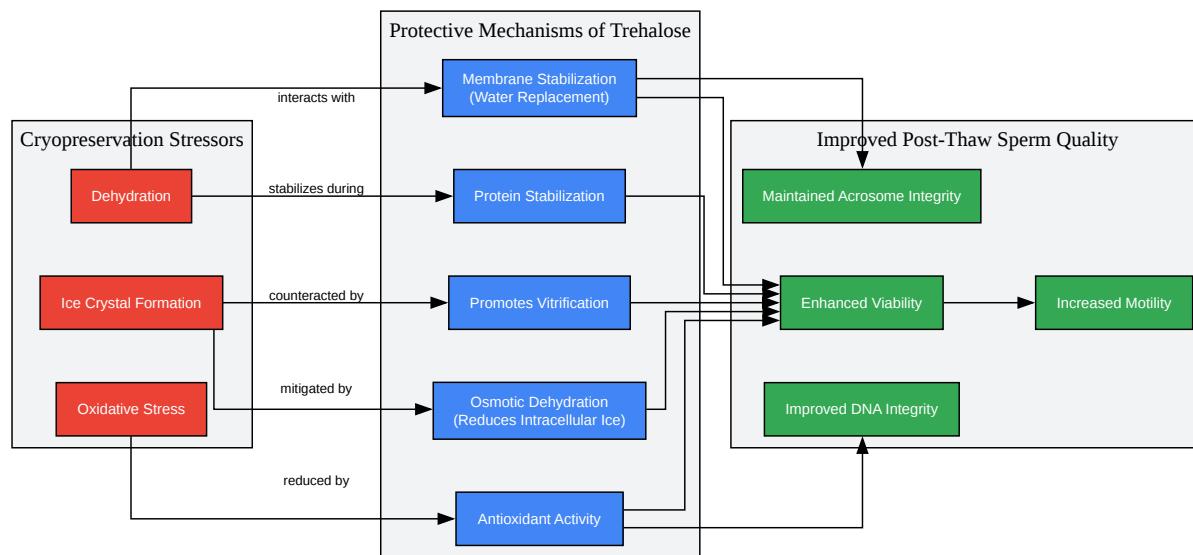
- **Semen Evaluation:** Assess the initial quality of the semen sample (motility, concentration, morphology).
- **Initial Dilution (Step 1):** Dilute the semen sample with Extender A (without glycerol) at a 1:1 to 1:4 ratio (semen:extender) at 37°C. The exact ratio depends on the initial sperm concentration.
- **Equilibration:** Gradually cool the diluted semen sample to 4°C over a period of 1-2 hours.
- **Second Dilution (Step 2):** Add an equal volume of Extender B (containing glycerol) to the cooled, diluted semen in a stepwise manner (e.g., in 3-4 aliquots every 15-20 minutes) to reach the final desired sperm concentration and cryoprotectant concentration.

- Final Equilibration: Allow the final diluted sample to equilibrate at 4°C for an additional 30-60 minutes.
- Packaging: Load the equilibrated semen into cryovials or straws.
- Freezing: Place the straws or vials in a programmable freezer and freeze using a controlled-rate cooling protocol (e.g., -5°C/min to -20°C, then -20°C/min to -140°C) before plunging into liquid nitrogen. Alternatively, freeze in liquid nitrogen vapor at a specific height above the liquid nitrogen for a defined period before immersion.
- Storage: Store the cryopreserved samples in liquid nitrogen (-196°C).

Protocol 3: Thawing and Post-Thaw Evaluation

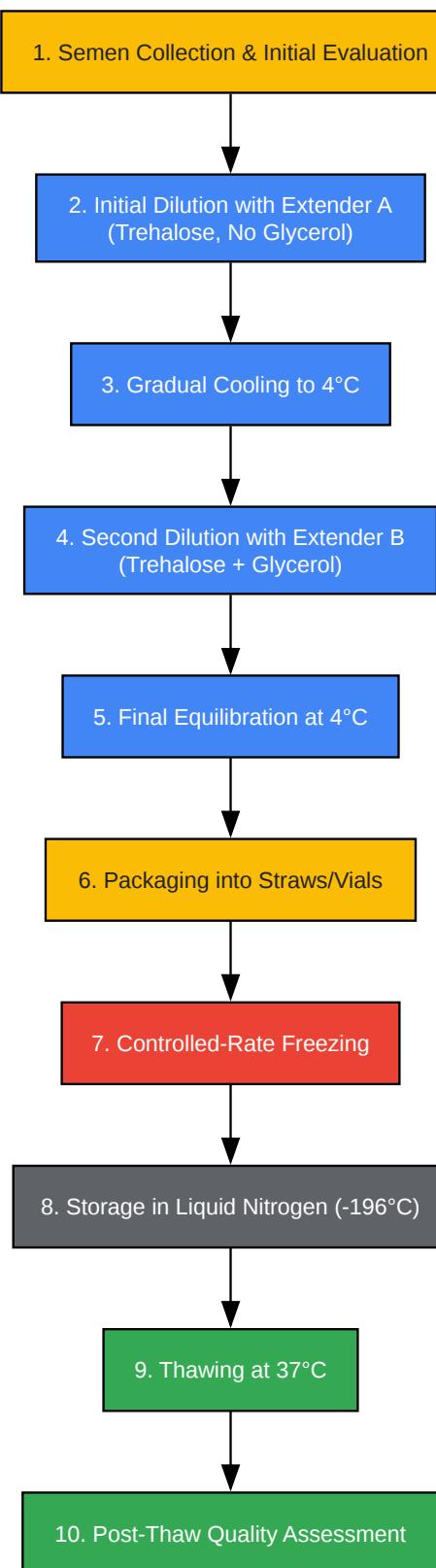
Objective: To thaw cryopreserved spermatozoa and assess their post-thaw quality.

Materials:


- Water bath set to 37°C
- Microscope with a heated stage
- Computer-Assisted Sperm Analysis (CASA) system (optional)
- Stains for viability (e.g., Eosin-Nigrosin) and acrosome integrity (e.g., FITC-PNA)
- Reagents for DNA integrity assessment (e.g., TUNEL assay, SCSA)

Procedure:

- Thawing: Quickly transfer the cryovial or straw from liquid nitrogen to the 37°C water bath for 30-60 seconds, or until all ice has melted.
- Drying and Mixing: Gently dry the vial or straw and mix the contents by gentle inversion.
- Post-Thaw Evaluation:


- Motility: Place a drop of the thawed semen on a pre-warmed microscope slide and assess the percentage of motile and progressively motile spermatozoa, preferably using a CASA system.
- Viability: Use a viability stain (e.g., Eosin-Nigrosin) to differentiate between live (unstained) and dead (stained) spermatozoa.
- Membrane and Acrosome Integrity: Employ fluorescent probes and flow cytometry or fluorescence microscopy to assess the integrity of the plasma and acrosomal membranes.
- DNA Integrity: Evaluate DNA fragmentation using assays such as the TUNEL assay or Sperm Chromatin Structure Assay (SCSA).

Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed mechanisms of **D(+)-Trehalose dihydrate** in protecting spermatozoa.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for sperm cryopreservation with trehalose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A review on the functional roles of trehalose during cryopreservation of small ruminant semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the functional roles of trehalose during cryopreservation of small ruminant semen [frontiersin.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of glucose and trehalose on tris-citric acid-egg yolk-fructose diluents for semen cryopreservation in goat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trehalose on DNA integrity of freeze-dried boar sperm, fertilization, and embryo development after intracytoplasmic sperm injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Trehalose and Sucrose in Post-thaw Quality of *Crassostrea angulata* Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Trehalose and Sucrose on Human Sperm Motility, Vitality and Morphology after Cryopreservation | Suksai | Journal of Health Science and Medical Research [jhsmr.org]
- 9. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation | PLOS One [journals.plos.org]
- 12. connectsci.au [connectsci.au]

- 13. Effects of trehalose supplementation on Pesisir bull sperm quality during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: The Role of D(+)-Trehalose Dihydrate in Spermatozoa Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13706689#incorporating-d-trehalose-dihydrate-in-freezing-media-for-spermatozoa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com